molecular formula C9H9NO3 B13437778 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4

Cat. No.: B13437778
M. Wt: 183.20 g/mol
InChI Key: JGSUNMCABQUBOY-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated compound, often used in scientific research due to its stable isotope labeling. This compound is particularly significant in studies involving metabolic pathways and the quantification of specific biomarkers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone with deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, which are significant in metabolic studies .

Scientific Research Applications

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification of metabolic intermediates. This helps in understanding the molecular targets and pathways involved in various biological processes .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid

InChI

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D

InChI Key

JGSUNMCABQUBOY-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCC(=O)O)[2H]

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Origin of Product

United States

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